molecular formula C4H8O2 B107332 2-Deuterio-2-methylpropanoic acid CAS No. 19136-93-7

2-Deuterio-2-methylpropanoic acid

Cat. No. B107332
CAS RN: 19136-93-7
M. Wt: 89.11 g/mol
InChI Key: KQNPFQTWMSNSAP-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deuterio-2-methylpropanoic acid, also known as Isobutyric acid or 2-Methylpropanoic acid, is a carboxylic acid with structural formula (CH3)2CHCOOH . It is an isomer of butyric acid and is classified as a short-chain fatty acid . Deprotonation or esterification gives derivatives called isobutyrates . It is a colorless liquid with a somewhat unpleasant odor . It is soluble in water and organic solvents .


Synthesis Analysis

Isobutyric acid is manufactured by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene . It can also be prepared by the high pressure hydrocarboxylation (Koch reaction) from propylene . Isobutyric acid can also be manufactured commercially using engineered bacteria with a sugar feedstock . Many routes are known including the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Deuterio-2-methylpropanoic acid is (CH3)2CHCOOH . It has a molar mass of 88.106 g/mol .


Chemical Reactions Analysis

The acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . Its acid chloride is commonly used as the intermediate to obtain the others . When heated with a chromic acid solution it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxyisobutyric acid, (CH3)2C(OH)-CO2H .


Physical And Chemical Properties Analysis

2-Deuterio-2-methylpropanoic acid has a molar mass of 88.106 g/mol . It has a density of 0.9697 g/cm3 at 0 °C . The melting point is -47 °C and the boiling point is 155 °C . The acidity (pKa) is 4.86 .

properties

IUPAC Name

2-deuterio-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deuterio-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.